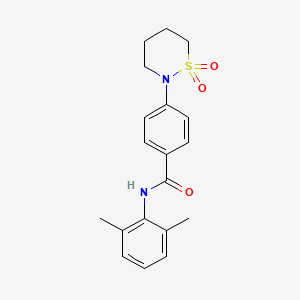

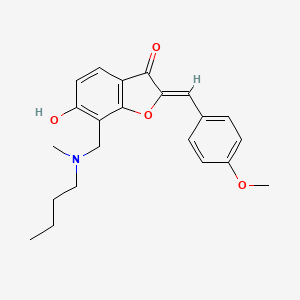

N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

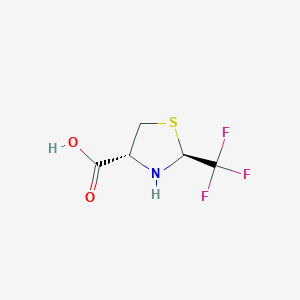

N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, also known as DTBZ, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DTBZ belongs to the class of benzamide derivatives and is characterized by its unique chemical structure, which makes it an ideal candidate for various biochemical and physiological studies.

Applications De Recherche Scientifique

Toxicological Evaluation

A toxicological evaluation of structurally related flavors with modifying properties, including those akin to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," was completed to assess their safety for use in food and beverage applications. These compounds exhibited minimal oxidative metabolism in vitro and were poorly absorbed but rapidly eliminated in rat pharmacokinetic studies, with no genotoxic concerns identified (Arthur et al., 2015).

Herbicidal Activity

Research into dimethylpropynylbenzamides, a group to which "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide" is structurally related, has shown these compounds to be herbicidally active against annual and perennial grasses, suggesting potential agricultural utility (Viste et al., 1970).

Antimicrobial Activity

A simple and efficient synthesis led to the development of novel phthalazinone derivatives, including compounds structurally related to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," which exhibited good in vitro antibacterial activities. This highlights the potential for developing new antimicrobial agents from this compound class (Fatehia et al., 2010).

Anticonvulsant Activity

Ameltolide, structurally similar to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," is noted for its potent anticonvulsant activity. Derivatives of ameltolide have been synthesized and evaluated, showing superior efficacy to phenytoin in maximal electroshock seizure tests, underscoring the potential of such compounds in anticonvulsant therapy (Lambert et al., 1995).

Antioxidant Studies

Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, which are structurally analogous to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," were synthesized and found to possess moderate to significant radical scavenging activity, indicating their potential as antioxidants (Ahmad et al., 2012).

Anticancer Evaluation

Research into Schiff’s bases containing thiadiazole scaffolds and benzamide groups, related to "N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide," demonstrated promising in vitro anticancer activity against various human cancer cell lines. This suggests that modifications of the benzamide moiety can lead to potent anticancer agents (Tiwari et al., 2017).

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O3S/c1-14-6-5-7-15(2)18(14)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVNDGSAGMURQTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3-methoxypropyl)-1,6,7-trimethyl-3-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2830715.png)

![3-Methyl-8-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2830727.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2830732.png)

![N-Methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2830736.png)